

Technical Guide: Characterization and Protocol for CAS 19213-19-5

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Compound of Interest

Compound Name: *1-(Piperidin-1-ylmethyl)-1H-benzimidazole*

CAS No.: 19213-19-5

Cat. No.: B096283

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(1-(Piperidin-1-ylmethyl)-1H-benzimidazole)[1]

Executive Summary

CAS number 19213-19-5 corresponds to **1-(Piperidin-1-ylmethyl)-1H-benzimidazole**, a critical Mannich base intermediate used in the synthesis of bioactive heterocyclic compounds. Unlike stable end-stage pharmaceuticals, this compound is a reactive building block, often generated in situ or isolated as a transient intermediate for subsequent functionalization.

This guide provides a rigorous technical breakdown of its physicochemical properties, spectral signature, and synthesis logic. It is designed to prevent common identification errors—specifically distinguishing this scaffold from other N-substituted benzimidazoles—and to provide a self-validating workflow for its preparation and quality control.

Chemical Identity & Physicochemical Profile

The core structure consists of a benzimidazole ring N-alkylated with a piperidinomethyl moiety. [1][2] This specific linkage (N-CH₂-N) is the defining feature, susceptible to hydrolysis under acidic conditions, which dictates handling protocols.

Property	Data / Specification
Chemical Name	1-(Piperidin-1-ylmethyl)-1H-benzimidazole
Synonyms	N-(Piperidinomethyl)benzimidazole; 1-Piperidinomethylbenzimidazole
CAS Number	19213-19-5
Molecular Formula	C ₁₃ H ₁₇ N ₃
Molecular Weight	215.30 g/mol
Physical State	White to off-white crystalline solid
Melting Point	80–82 °C (Recrystallized from Ethanol)
Solubility	Soluble in CHCl ₃ , DCM, DMSO, Methanol; Insoluble in Water
Stability	Stable in solid state; hydrolyzes in dilute aqueous acid to benzimidazole and formaldehyde

Synthesis & Reaction Logic

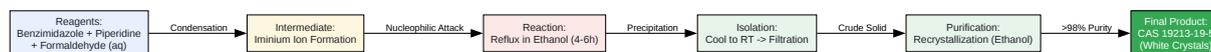
The synthesis of CAS 19213-19-5 follows a classic Mannich reaction pathway. This is a three-component condensation involving a secondary amine (piperidine), a non-enolizable aldehyde (formaldehyde), and an NH-acidic heterocycle (benzimidazole).

Mechanism & Causality

The reaction is driven by the formation of a reactive iminium ion intermediate from formaldehyde and piperidine. The benzimidazole nitrogen, acting as a nucleophile, attacks this electrophilic species.

- **Critical Control Point:** The reaction must be performed in a neutral or slightly basic medium (e.g., ethanol) to prevent protonation of the benzimidazole, which would deactivate it toward nucleophilic attack.

Synthesis Workflow (DOT Visualization)



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Figure 1: Step-wise synthesis workflow for **1-(Piperidin-1-ylmethyl)-1H-benzimidazole** via Mannich condensation.

Spectral Characterization (Self-Validating Data)

To validate the identity of CAS 19213-19-5, researchers must confirm the presence of the N-CH₂-N methylene bridge. This is the "fingerprint" of the molecule.

A. Nuclear Magnetic Resonance (¹H NMR)

Solvent: CDCl₃ (Chloroform-d) | Frequency: 300/400 MHz

The spectrum is distinct due to the deshielding of the methylene protons sandwiched between two nitrogen atoms.

Chemical Shift (δ)	Multiplicity	Integration	Assignment / Structural Logic
7.75 – 7.85	Multiplet	1H	Benzimidazole C4-H (Aromatic)
7.40 – 7.50	Multiplet	1H	Benzimidazole C7-H (Aromatic)
7.20 – 7.30	Multiplet	2H	Benzimidazole C5-H, C6-H (Aromatic)
7.95	Singlet	1H	Benzimidazole C2-H (N=CH-N)
4.90 – 5.00	Singlet	2H	N-CH ₂ -N (Methylene Bridge) – Diagnostic Peak
2.45 – 2.55	Triplet/Multiplet	4H	Piperidine α -CH ₂ (Adjacent to N)
1.50 – 1.65	Multiplet	4H	Piperidine β -CH ₂
1.35 – 1.45	Multiplet	2H	Piperidine γ -CH ₂

Interpretation: The singlet at ~4.95 ppm is the critical quality attribute. If this peak is split or absent, the Mannich base has likely hydrolyzed or failed to form.

B. Mass Spectrometry (MS)

- Technique: ESI-MS or EI-MS
- Molecular Ion [M⁺]: m/z 215
- Fragmentation Pattern:
 - m/z 215: Parent peak.
 - m/z 131: [Benzimidazole-CH₂]⁺ fragment (cleavage of piperidine).

- m/z 84: [Piperidine]⁺ fragment.
- m/z 118: Benzimidazole (if thermal decomposition occurs in the inlet).

Experimental Protocol: Preparation & QC

Synthesis Protocol

- Dissolution: In a 100 mL round-bottom flask, dissolve Benzimidazole (1.18 g, 10 mmol) in Ethanol (20 mL).
- Addition: Add Piperidine (0.85 g, 10 mmol) followed by Formaldehyde (37% aq) (0.81 mL, 10 mmol) dropwise with stirring.
- Reaction: Reflux the mixture at 75–80 °C for 4–6 hours. Monitor by TLC (System: Ethyl Acetate/Hexane 1:1).
- Work-up: Cool the solution to room temperature. The product often precipitates as white crystals upon cooling or after overnight refrigeration.
- Purification: Filter the solid, wash with cold ethanol, and recrystallize from absolute ethanol to obtain pure CAS 19213-19-5.

Quality Control (QC) Check

- Visual: Product must be white/off-white. Yellowing indicates oxidation or impurities.
- Solubility Test: Dissolve a small amount in dilute HCl. If the solution remains clear but eventually smells of formaldehyde, it confirms the acid-labile N-Mannich base nature.

Applications & Biological Context

While CAS 19213-19-5 is an intermediate, the benzimidazole-piperidine motif is a "privileged scaffold" in drug discovery.

- Anthelmintic Research: Derivatives of this scaffold are often screened for activity against parasitic worms, leveraging the benzimidazole core's ability to bind tubulin.

- Antimicrobial Agents: The Mannich base functionality improves lipophilicity, potentially enhancing membrane permeability for antibacterial screening.
- Ligand Synthesis: Used as a precursor for N-heterocyclic carbene (NHC) ligands or bidentate ligands in organometallic catalysis.

References

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